molecular formula C20H34ClNO B13755260 4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride CAS No. 7192-57-6

4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride

Cat. No.: B13755260
CAS No.: 7192-57-6
M. Wt: 339.9 g/mol
InChI Key: CSVFPRFOPHSRDV-UHFFFAOYSA-N
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Description

4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of an allyloxy group, diethylamine, and dipropylbenzylamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Allyloxy Group: This can be achieved by reacting an appropriate allyl halide with a phenolic compound under basic conditions.

    Introduction of the Diethylamine Group: This step involves the alkylation of a benzylamine derivative with diethylamine, often using a suitable alkylating agent.

    Formation of the Dipropylbenzylamine Moiety: This can be accomplished by the alkylation of a benzylamine derivative with propyl halides under basic conditions.

    Final Assembly: The final compound is obtained by combining the intermediate products through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides, amines, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Allyloxy-N,N-diethyl-3,5-dipropylbenzamide
  • 4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine
  • 4-Allyloxy-N,N-diethyl-3,5-dipropylbenzyl chloride

Uniqueness

4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

7192-57-6

Molecular Formula

C20H34ClNO

Molecular Weight

339.9 g/mol

IUPAC Name

diethyl-[(4-prop-2-enoxy-3,5-dipropylphenyl)methyl]azanium;chloride

InChI

InChI=1S/C20H33NO.ClH/c1-6-11-18-14-17(16-21(9-4)10-5)15-19(12-7-2)20(18)22-13-8-3;/h8,14-15H,3,6-7,9-13,16H2,1-2,4-5H3;1H

InChI Key

CSVFPRFOPHSRDV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC(=C1OCC=C)CCC)C[NH+](CC)CC.[Cl-]

Origin of Product

United States

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